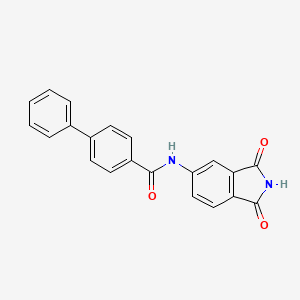
N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide are not explicitly stated in the search results. Additional research may be necessary to gather this information.Aplicaciones Científicas De Investigación
Antioxidant Activity Studies
N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide and its analogs have been the subject of various scientific studies, notably for their antioxidant properties. One critical review examined the various methods used to determine the antioxidant activity of such compounds. These methods include Oxygen Radical Absorption Capacity (ORAC) tests, Hydroxyl Radical Antioxidant Capacity (HORAC) tests, and Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) tests among others. These assays, based on chemical reactions, aim to assess the kinetics or equilibrium state through spectrophotometry, focusing on color changes or solution discoloration at specific wavelengths. The study emphasized the importance of these assays in analyzing antioxidants or determining the antioxidant capacity of complex samples. Electrochemical (bio)sensors were also suggested as complementary methods in antioxidant analysis, potentially clarifying the operating mechanisms and kinetics of processes involving various antioxidants (Munteanu & Apetrei, 2021).
Drug Candidate Investigations
There is significant interest in compounds like N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide as potential drug candidates. A review highlighted a series of compounds that have shown excellent cytotoxic properties, often more potent than contemporary anticancer drugs. These compounds demonstrated tumor-selective toxicity and the ability to act as modulators of multi-drug resistance. Their mechanisms include apoptosis induction, reactive oxygen species generation, activation of certain caspases, and affecting mitochondrial functions. The compounds also exhibited promising antimalarial and antimycobacterial properties. In toxicity studies, these molecules were well tolerated in mice, emphasizing the need for further evaluations as antineoplastic drug candidates (Hossain et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c24-19(15-8-6-14(7-9-15)13-4-2-1-3-5-13)22-16-10-11-17-18(12-16)21(26)23-20(17)25/h1-12H,(H,22,24)(H,23,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYZVSCKIAJRRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(4-ethylphenyl)methyl]pyrazol-3-yl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2414681.png)
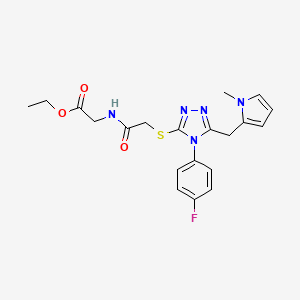
![Methyl [(4-methoxyphenyl)sulfonyl]acetate](/img/structure/B2414684.png)
![4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2414685.png)
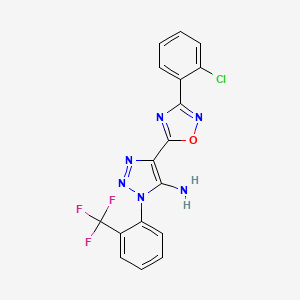
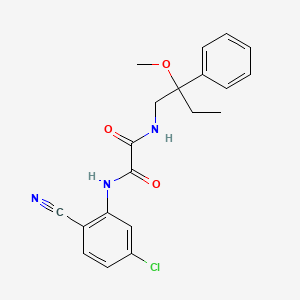
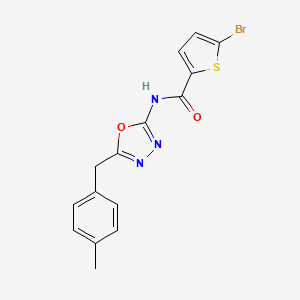
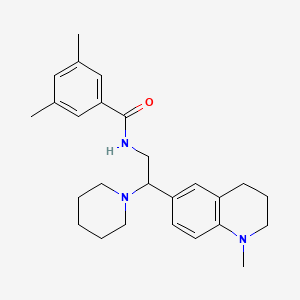
![[5-(2-Chloro-phenoxymethyl)-furan-2-yl]-morpholin-4-yl-methanone](/img/structure/B2414693.png)
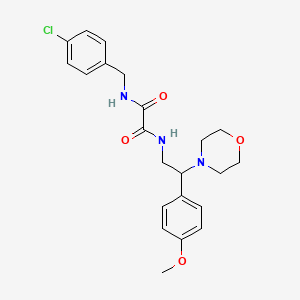
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2414695.png)
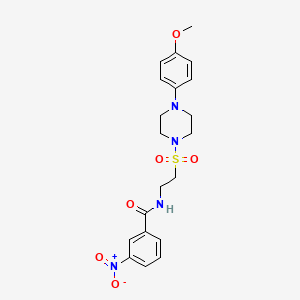
![3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2414697.png)
![4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2414700.png)